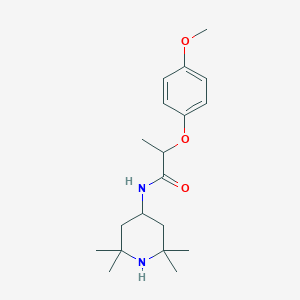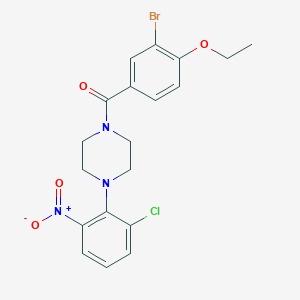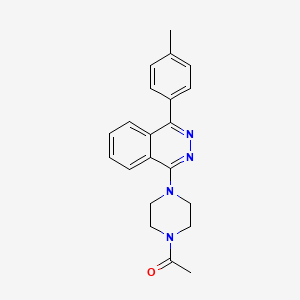
2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, also known as MTTP, is a chemical compound that has been the subject of scientific research due to its potential applications in the medical and pharmaceutical fields.
Mécanisme D'action
2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide works by inhibiting the microsomal triglyceride transfer protein (2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide), which is responsible for the assembly and secretion of VLDL particles in the liver. By inhibiting 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide reduces the secretion of VLDL particles into the bloodstream, which can lead to a decrease in plasma triglyceride levels.
Biochemical and Physiological Effects
2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to reducing plasma triglyceride levels, 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has also been shown to reduce plasma cholesterol levels and increase high-density lipoprotein (HDL) cholesterol levels. 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has also been shown to reduce the size of atherosclerotic plaques in animal models of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide in lab experiments is that it has a well-defined mechanism of action, which allows researchers to investigate its effects on specific pathways and processes. However, one limitation of using 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide is that it can be difficult to obtain pure samples of the compound, which can make it challenging to conduct experiments with consistent results.
Orientations Futures
There are a number of future directions for research on 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide. One area of research is in the development of new drugs that target 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide for the treatment of cardiovascular diseases. Another area of research is in the investigation of the role of 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide in other disease processes, such as non-alcoholic fatty liver disease and type 2 diabetes. Additionally, researchers could investigate the potential use of 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide as a biomarker for the diagnosis and prognosis of cardiovascular diseases.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been the subject of scientific research due to its potential applications in the medical and pharmaceutical fields. One of the main areas of research has been in the development of new drugs for the treatment of cardiovascular diseases, such as atherosclerosis and hyperlipidemia. 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been shown to inhibit the secretion of very low-density lipoprotein (VLDL) from the liver, which can lead to a decrease in plasma triglyceride levels.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-13(24-16-9-7-15(23-6)8-10-16)17(22)20-14-11-18(2,3)21-19(4,5)12-14/h7-10,13-14,21H,11-12H2,1-6H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRVLPYZFFFFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(NC(C1)(C)C)(C)C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide hydrochloride](/img/structure/B4107185.png)

![2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4107196.png)
![6-amino-4-(3,5-dichloro-2-methoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4107202.png)
![2-{2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4107207.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]prolinamide hydrochloride](/img/structure/B4107209.png)
![N-(2-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4107212.png)
![2-(4-methoxyphenyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4107216.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(3-methylbutyl)-1H-pyrazole-3-carboxamide](/img/structure/B4107222.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-5-(3-chlorophenyl)-2-furamide hydrochloride](/img/structure/B4107225.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-methoxynicotinamide](/img/structure/B4107238.png)

